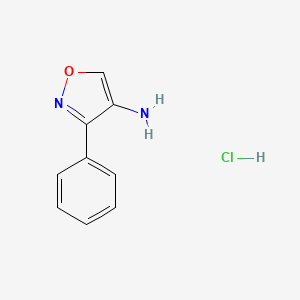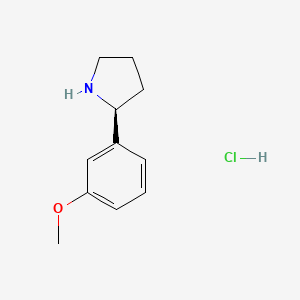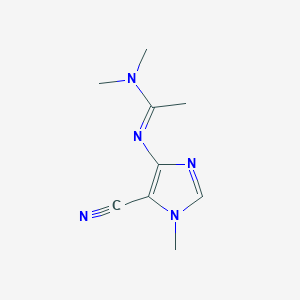
3-Phenyl-1,2-oxazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2-oxazol-4-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 221.67 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
3-Phenyl-1,2-oxazol-4-amine hydrochloride and related compounds have been explored in various synthetic and chemical reactivity contexts. For instance, the reactivity of chlorodeoxypseudoephedrine hydrochlorides with oxo-, thio-, and selenocyanate nucleophiles has been reported, showcasing the potential of these compounds in stereoselective synthesis (Cruz et al., 2007). Similarly, solid SiO2-H3PO4 has been identified as an efficient catalyst for the cyclization of enones under solvent-free conditions, leading to the synthesis of oxazine derivatives with potential antimicrobial activities (Thirunarayanan & Renuka, 2014).
Heterocyclic Synthesis
The potential for synthesizing heterocyclic compounds, such as oxazolines and oxazolidines, from compounds structurally related to this compound has been demonstrated. A novel heterocycle–heterocycle inter-conversion enables direct syntheses of either polysubstituted 2-arylimino-1,3-oxazolidine or 2-arylimino-1,3-thiazolidine hydrochlorides, highlighting the versatility of these compounds in organic synthesis (Guirado et al., 2003).
Antibacterial Applications
Research on the modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including structures related to this compound, has shown increased thermal stability and promising antibacterial activities. This suggests potential medical applications for these modified polymers (Aly & El-Mohdy, 2015).
Wirkmechanismus
Mode of Action
Given the diversity of isoxazole derivatives, it’s likely that the compound interacts with its targets in a manner that induces changes in cellular processes
Biochemical Pathways
Isoxazole derivatives are known to have a wide range of biological activities, suggesting they may affect multiple pathways . More research is needed to identify the specific pathways influenced by this compound.
Result of Action
Given the diverse biological activities of isoxazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level
Eigenschaften
IUPAC Name |
3-phenyl-1,2-oxazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-6-12-11-9(8)7-4-2-1-3-5-7;/h1-6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQOSWVXCVXIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2772666.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B2772668.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2772671.png)

![(E)-4-(Dimethylamino)-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]but-2-enamide](/img/structure/B2772675.png)
![2-Chloro-N-[(2-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2772677.png)
![N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772678.png)
![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2772679.png)

![2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B2772685.png)
